6-Ethoxy-5-methylpicolinaldehyde

Description

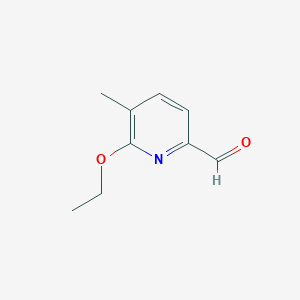

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

6-ethoxy-5-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9-7(2)4-5-8(6-11)10-9/h4-6H,3H2,1-2H3 |

InChI Key |

NSSGPKDZWJIFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C=O)C |

Origin of Product |

United States |

Contextualization of Picolinaldehyde Derivatives in Heterocyclic Chemistry

Picolinaldehyde, or pyridine-2-carbaldehyde, is an aromatic aldehyde built upon a pyridine (B92270) ring. ambeed.comwikipedia.org This class of compounds serves as a vital synthon in organic synthesis, primarily due to the reactivity of the aldehyde group and the inherent properties of the pyridine nucleus. ambeed.com The nitrogen atom in the pyridine ring imparts a basic character and influences the electron distribution within the aromatic system, making it a unique building block in the synthesis of more complex molecules. chemsrc.comsapub.org

Picolinaldehyde derivatives are precursors to a wide array of compounds, including Schiff bases, which can function as bidentate ligands in coordination chemistry. ambeed.com The versatility of these derivatives has led to their use in the development of pharmaceuticals and other biologically active molecules. ambeed.comchemsrc.com The synthesis of multi-substituted pyridines is an area of active research, with various methods being developed to allow for precise control over the substitution pattern on the pyridine core. nih.govnih.gov

Significance of Ethoxy and Methyl Substituents on the Picolinaldehyde Scaffold

The introduction of ethoxy and methyl groups onto the picolinaldehyde framework at the 6- and 5-positions, respectively, creates 6-Ethoxy-5-methylpicolinaldehyde. These substituents are not mere decorations; they profoundly influence the molecule's steric and electronic properties.

The ethoxy group (-OCH2CH3) at the 6-position is an electron-donating group. Its presence can increase the electron density of the pyridine (B92270) ring, potentially altering the reactivity of the aldehyde group and the pyridine nitrogen. This can have implications for the compound's role in organic reactions and its binding affinity in biological systems.

The methyl group (-CH3) at the 5-position is a weakly electron-donating group. Its primary influence is often steric, affecting the conformation of the molecule and how it interacts with other molecules. The combination of these two groups creates a specific electronic and steric environment around the picolinaldehyde core.

The interplay of these substituents can be seen in the broader context of substituted pyridines, where the nature and position of functional groups are critical to their application, for instance, in the development of antimicrobial agents or other bioactive compounds. nih.govnih.gov

Overview of Research Trajectories for Functionalized Picolinaldehyde Compounds

De Novo Synthesis Strategies

De novo strategies involve the formation of the pyridine ring itself from simpler, non-cyclic starting materials. These methods are powerful for creating highly substituted pyridines, as the desired substituents can often be incorporated into the acyclic precursors. chemrxiv.orgresearchgate.net

The assembly of a polysubstituted pyridine core can be achieved through various named reactions and multi-component strategies. While a specific de novo synthesis for this compound is not prominently documented, established methods for pyridine synthesis offer plausible routes.

One of the most classic and versatile methods is the Hantzsch Dihydropyridine Synthesis , which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849), followed by oxidation to the aromatic pyridine. researchgate.net A variation of this, the Bohlmann-Rahtz Pyridine Synthesis, reacts an enamine with an ethynylketone, which could potentially be adapted to install the required substitution pattern.

More contemporary methods often utilize transition-metal catalysis or cascade reactions to build the ring with high efficiency and control. nih.gov For instance, a cascade reaction involving a copper-catalyzed cross-coupling, followed by an electrocyclization and oxidation, can produce highly substituted pyridines from readily available starting materials. nih.gov

| De Novo Synthesis Approach | Description | Potential for this compound |

| Hantzsch-type Synthesis | Condensation of aldehydes, β-dicarbonyl compounds, and an ammonia source, followed by oxidation. researchgate.net | A complex aldehyde and keto-ester would be required to build the specific substitution pattern, which may be synthetically challenging. |

| Bohlmann-Rahtz Synthesis | Reaction of an enamine with an ethynylketone to form a substituted pyridine. | Could be adapted by carefully choosing the enamine and ketone precursors to match the target substituents. |

| Cascade Cycloadditions | Multi-step sequences, often catalyzed by metals, that form the ring in one pot from acyclic precursors like alkenylboronic acids and oximes. nih.gov | Offers a modular approach where different fragments can be combined, providing flexibility to introduce the desired ethoxy, methyl, and aldehyde (or a precursor) groups. |

| Guareschi-Thorpe Condensation | Reaction between a cyanoacetamide and a 1,3-diketone to form a 2-pyridone, which can be further functionalized. | This would require subsequent steps to convert the pyridone to the target aldehyde and introduce the ethoxy group. |

In a de novo approach, the substituents are incorporated into the acyclic building blocks. To synthesize this compound, the challenge lies in designing precursors that already contain the ethoxy and methyl groups, as well as a handle for the eventual aldehyde function.

For example, in a cycloaddition-based strategy, one of the key starting materials could be an enol ether to introduce the ethoxy group. The methyl group could be part of the backbone of another reactant. The aldehyde is often introduced as a protected precursor, such as a nitrile or an acetal, which can be unmasked in a later step after the pyridine ring is securely formed. This strategy avoids potential side reactions with the reactive aldehyde group during the ring-forming condensation or cyclization steps.

Functional Group Interconversion Approaches

This strategy begins with a pre-formed pyridine ring that is then modified to achieve the target substitution pattern. This is often a more practical and common approach for synthesizing specific, highly functionalized pyridines. A plausible precursor for this compound would be a 6-hydroxy-5-methylpicolinonitrile or a related compound.

The picolinaldehyde functional group is commonly synthesized by the oxidation of a corresponding precursor. The oxidation of a primary alcohol (hydroxymethyl group) or a methyl group at the C-2 position of the pyridine ring are the most direct methods. wikipedia.org

Oxidation of 2-Hydroxymethylpyridine: A (6-ethoxy-5-methylpyridin-2-yl)methanol intermediate could be oxidized to the target aldehyde. This is a highly reliable transformation. A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being particularly effective and selective for the oxidation of benzylic-type alcohols in the presence of other sensitive functional groups.

Oxidation of a 2-Methyl Group: Direct oxidation of a 2-methyl group (a picoline) to an aldehyde is also possible, often using selenium dioxide (SeO₂) in a process known as the Riley oxidation.

| Precursor | Reagent/Reaction | Product | Notes |

| (6-Ethoxy-5-methylpyridin-2-yl)methanol | MnO₂, PCC, or Swern Oxidation | This compound | Mild conditions can be chosen to avoid over-oxidation to the carboxylic acid. |

| 6-Ethoxy-2,5-dimethylpyridine | SeO₂ (Riley Oxidation) | This compound | Selectively oxidizes the C-2 methyl group due to its activation by the ring nitrogen. |

| 6-Ethoxy-5-methylpicolinonitrile | Diisobutylaluminium hydride (DIBAL-H) | This compound | A reduction of a nitrile followed by aqueous workup provides the aldehyde. |

The introduction of the C-6 ethoxy group is ideally accomplished via a Williamson ether synthesis. wikipedia.orgbyjus.com This classic and robust SN2 reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this case, a 6-hydroxypyridine precursor (a 2-pyridone tautomer) would be deprotonated with a suitable base to form a pyridinolate anion. This nucleophile then displaces the bromide from bromoethane (B45996) to form the desired ether linkage. chemspider.com

The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 mechanism. chemspider.com The choice of base is crucial; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. chemspider.com

Reaction: 6-Hydroxy-5-methylpicolinaldehyde + Bromoethane + Base → this compound

Introducing a methyl group onto a pyridine ring can be accomplished through several methods. For methylation at the C-5 position, the directing effects of existing substituents are critical.

Radical Methylation: Metal-free methods using peroxides as a methyl source can functionalize pyridine N-oxides via a radical process. rsc.org The N-oxide can be removed in a subsequent step.

Catalytic Methylation: Recent advances have shown that direct C-H methylation is possible. For instance, a rhodium-catalyzed reaction using methanol (B129727) or formaldehyde (B43269) can methylate pyridines at the C-3 and C-5 positions. rsc.orgnih.gov If the C-3 position is already substituted, this method can selectively install a methyl group at the C-5 position. nih.gov

Organometallic Cross-Coupling: A more traditional approach would involve creating a nucleophilic pyridine species (e.g., via lithiation or boronic ester formation) or an electrophilic one (e.g., a halogenated pyridine) and coupling it with a methylating partner. For example, a 5-bromopyridine derivative could undergo a Suzuki or Stille coupling with a methyl-containing organometallic reagent.

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound points to a strategy centered around the formation of the aldehyde functionality and the strategic introduction of the ethoxy and methyl groups onto the pyridine core. The most prominent approach involves a Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.eduwikipedia.org

The primary disconnection is at the C2-formyl group, leading back to a lithiated pyridine intermediate and a suitable formylating agent, such as N,N-dimethylformamide (DMF). This lithiated species is, in turn, derived from a precursor, 2-ethoxy-3-methylpyridine. The ethoxy group at the C6 position (or C2 in standard nomenclature for this precursor) is a key element in this strategy, as it can act as a Directed Metalation Group (DMG). harvard.eduwikipedia.orgbaranlab.org DMGs are functional groups that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnect: C-CHO bond

Synthon: A C2-lithiated 6-ethoxy-5-methylpyridine

Synthetic Equivalent: Reaction of 2-ethoxy-3-methylpyridine with a strong lithium base (e.g., n-butyllithium or sec-butyllithium) and subsequent trapping with an electrophile like DMF. harvard.edu

The starting material, 2-ethoxy-3-methylpyridine, can be synthesized through various methods, including nucleophilic aromatic substitution on a corresponding halogenated pyridine or by building the pyridine ring from acyclic precursors.

This DoM approach is favored due to its high regioselectivity, which is often difficult to achieve in pyridine systems through classical electrophilic aromatic substitution. harvard.eduwikipedia.org The alkoxy group's ability to direct the metalation to the C6 position is a well-established principle in heterocyclic chemistry. clockss.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound via the Directed ortho-Metalation pathway is highly dependent on the careful optimization of several reaction parameters. The choice of base, solvent, temperature, and the nature of the electrophile are all critical factors that can significantly impact the yield and purity of the final product. odu.edu

Key Optimization Parameters:

Base Selection: The choice of the organolithium base is crucial. While n-butyllithium (n-BuLi) is commonly used, stronger, more sterically hindered bases like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) can sometimes offer improved regioselectivity and efficiency, especially in complex systems. baranlab.orgnumberanalytics.com The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent by breaking down its aggregate structures, leading to faster and more efficient lithiation. baranlab.org

Solvent: The reaction is typically carried out in anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) at low temperatures. clockss.org The choice of solvent can influence the solubility of the organolithium intermediates and the reaction kinetics. odu.edu

Temperature: Lithiation reactions are almost always conducted at low temperatures, commonly -78 °C, to prevent side reactions and decomposition of the thermally unstable lithiated intermediates. clockss.org Precise temperature control is essential for achieving high yields.

Electrophile: N,N-dimethylformamide (DMF) is a widely used and effective electrophile for introducing a formyl group onto an aryllithium species. The reaction proceeds through the formation of a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde.

The following table illustrates hypothetical optimization data for the formylation of a model substrate, 2-ethoxypyridine, which serves as a close analog to the precursor for this compound. This data is representative of the types of optimization studies undertaken to maximize product yield.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Electrophile | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-BuLi (1.1) | THF | -78 | DMF | 65 |

| 2 | s-BuLi (1.1) | THF | -78 | DMF | 75 |

| 3 | n-BuLi (1.1) / TMEDA (1.1) | THF | -78 | DMF | 82 |

| 4 | s-BuLi (1.1) / TMEDA (1.1) | THF | -78 | DMF | 88 |

| 5 | n-BuLi (1.1) / TMEDA (1.1) | Et2O | -78 to 0 | DMF | 78 |

This table is a representation of typical optimization studies and does not reflect actual experimental data for this compound.

Scalability Considerations in the Synthesis of Picolinaldehyde Derivatives

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of picolinaldehyde derivatives like this compound presents a unique set of challenges, particularly when employing organolithium chemistry. numberanalytics.com

Key Scalability Challenges:

Exothermic Nature of Lithiation: Lithiation reactions are often highly exothermic. digitellinc.com On a large scale, efficient heat dissipation is critical to maintain the required low temperatures and prevent runaway reactions. This necessitates specialized reactor designs with high surface area-to-volume ratios or the use of continuous flow reactors. digitellinc.commt.com

Handling of Pyrophoric Reagents: Organolithium reagents such as n-BuLi are pyrophoric and react violently with moisture and air. acs.org The safe handling and transfer of large quantities of these reagents require specialized equipment and stringent safety protocols. nih.gov

Cryogenic Conditions: Maintaining cryogenic temperatures (e.g., -78 °C) for extended periods on an industrial scale is energy-intensive and requires significant infrastructure. digitellinc.commt.com

Mixing and Mass Transfer: Ensuring efficient mixing of the reactants is crucial for achieving consistent results and avoiding localized "hot spots." As the reactor volume increases, mass transfer limitations can become more pronounced.

Work-up and Purification: The quenching of large volumes of reactive organolithium species and subsequent purification of the product can be challenging. The choice of quenching agent and purification method (e.g., distillation, crystallization, or chromatography) must be carefully considered for scalability and efficiency.

To address these challenges, process chemists may explore several strategies:

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for highly exothermic and hazardous reactions like lithiation. digitellinc.commt.com They allow for better temperature control, improved safety by minimizing the volume of reactive material at any given time, and can lead to higher yields and purity. digitellinc.commt.com

Process Analytical Technology (PAT): The implementation of in-line monitoring techniques (e.g., IR or Raman spectroscopy) can provide real-time information about the reaction progress, allowing for better control and optimization of the process parameters.

Alternative Reagents: In some cases, less hazardous or more stable reagents may be investigated as alternatives to traditional organolithiums, although this may require significant redevelopment of the synthetic route.

The successful scale-up of the synthesis of picolinaldehyde derivatives hinges on a thorough understanding of the reaction thermodynamics and kinetics, coupled with careful engineering and safety considerations.

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and a carbon atom of the pyridine ring. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the aldehyde group a prime target for nucleophilic attack.

Nucleophilic Addition Reactions (e.g., with Grignard Reagents)

Grignard reagents, with the general formula RMgX, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes. researchgate.netyoutube.comnih.gov The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would proceed via nucleophilic addition. This addition breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. youtube.comlibretexts.org

Reaction Summary:

Reactants: this compound, Grignard Reagent (e.g., R'MgX)

Intermediate: Magnesium alkoxide

Product: Secondary alcohol (1-(6-ethoxy-5-methylpyridin-2-yl)-1-R'-ethanol)

Oxidation Reactions to Carboxylic Acids (e.g., using potassium permanganate)

Aldehydes can be readily oxidized to carboxylic acids. masterorganicchemistry.com Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of effecting this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction with this compound would convert the aldehyde group (-CHO) into a carboxylic acid group (-COOH), yielding 6-ethoxy-5-methylpicolinic acid. Care must be taken, as strong oxidizing agents like KMnO₄ can potentially oxidize the alkyl substituent (methyl and ethoxy groups) on the pyridine ring under harsh conditions. masterorganicchemistry.com

Reaction Summary:

Reactant: this compound

Oxidizing Agent: Potassium permanganate (KMnO₄)

Product: 6-Ethoxy-5-methylpicolinic acid

Reduction Reactions to Alcohols (e.g., using sodium borohydride (B1222165) or lithium aluminum hydride)

The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov Both reagents act as a source of hydride ions (H⁻) that attack the carbonyl carbon. nih.gov For this compound, this reduction would yield (6-ethoxy-5-methylpyridin-2-yl)methanol. While both reagents are effective, LiAlH₄ is a much stronger reducing agent than NaBH₄. nih.gov Sodium borohydride is often preferred for its milder nature and greater chemoselectivity, as it typically does not reduce other functional groups like esters or amides under normal conditions. nih.gov

Reaction Summary:

Reactant: this compound

Reducing Agents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

Product: (6-Ethoxy-5-methylpyridin-2-yl)methanol

Condensation Reactions (e.g., Imine, Oxime, Hydrazone Formation)

The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. researchgate.net

Imine Formation: Reaction with a primary amine (R'-NH₂) yields an imine, also known as a Schiff base. researchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. researchgate.netlibretexts.org

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces a hydrazone. libretexts.orgresearchgate.net

These reactions are typically reversible and are often catalyzed by acid. researchgate.netlibretexts.org The formation of these derivatives can be useful for characterization and as intermediates in further synthetic transformations.

| Reagent | Product Type | General Product Structure |

| Primary Amine (R'-NH₂) | Imine | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (NH₂NH₂) | Hydrazone |

Nitrile Synthesis from the Aldehyde Group

The aldehyde group of this compound can be converted into a nitrile group (-C≡N). A common laboratory method for this transformation involves the dehydration of an intermediate aldoxime. researchgate.netsci-hub.se The aldehyde is first reacted with hydroxylamine to form the oxime, which is then treated with a dehydrating agent to yield the nitrile, 6-ethoxy-5-methylpicolinonitrile. Another approach involves the direct conversion of the aldehyde using reagents like hydroxylamine hydrochloride in a suitable solvent. sci-hub.se While H2N-DABCO (1-amino-1,4-diazabicyclo[2.2.2]octane) contains a primary amine group, its specific use for the direct conversion of aldehydes to nitriles is not widely documented in standard literature, which more commonly describes DABCO as a non-nucleophilic base catalyst. researchgate.netorganic-chemistry.orggoogle.com

Two-Step Method:

React this compound with hydroxylamine to form this compound oxime.

Dehydrate the oxime to yield 6-ethoxy-5-methylpicolinonitrile.

One-Pot Methods: Various reagents and catalysts can achieve this transformation directly from the aldehyde. wikipedia.org

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows it to react with electrophiles.

N-Alkylation: The pyridine nitrogen can be alkylated by reacting with alkyl halides (e.g., methyl iodide) to form a pyridinium (B92312) salt. This introduces a positive charge on the nitrogen atom.

N-Oxidation: The nitrogen can be oxidized to an N-oxide by treatment with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms this compound N-oxide.

These modifications to the pyridine nitrogen can significantly alter the electronic properties and subsequent reactivity of the entire molecule.

Coordination Chemistry

The presence of the pyridine nitrogen and the aldehyde oxygen atom provides two potential coordination sites for metal ions. The formation of metal complexes with substituted picolinaldehyde ligands is a well-established area of coordination chemistry. While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the behavior of analogous substituted picolinaldehydes can provide valuable insights. These ligands typically act as bidentate N,O-donors, forming stable chelate rings with a variety of transition metals.

The coordination ability is influenced by the electronic properties of the substituents on the pyridine ring. The electron-donating nature of the ethoxy and methyl groups in this compound is expected to increase the electron density on the pyridine nitrogen, thereby enhancing its basicity and coordination strength compared to unsubstituted picolinaldehyde.

Table 1: Postulated Coordination Complexes of this compound

| Metal Ion | Potential Coordination Geometry | Potential Ligand to Metal Ratio |

| Cu(II) | Square Planar or Distorted Octahedral | 1:1 or 2:1 |

| Ni(II) | Octahedral | 2:1 |

| Zn(II) | Tetrahedral or Octahedral | 1:1 or 2:1 |

| Co(II) | Tetrahedral or Octahedral | 1:1 or 2:1 |

Note: This table is based on the general coordination behavior of substituted picolinaldehydes and represents potential, not experimentally confirmed, complexes of this compound.

Quaternization Reactions

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can undergo quaternization by reacting with alkyl halides. This reaction results in the formation of a pyridinium salt, where the nitrogen atom becomes positively charged. The rate and facility of this reaction are influenced by the nature of the alkylating agent and the steric and electronic environment of the pyridine nitrogen.

The presence of the ethoxy group at the 6-position and the methyl group at the 5-position may exert some steric hindrance to the approaching alkylating agent. However, the electron-donating effects of these groups increase the nucleophilicity of the nitrogen atom, which would favor the quaternization reaction.

Table 2: Hypothetical Quaternization Reactions of this compound

| Alkylating Agent | Expected Product | Potential Reaction Conditions |

| Methyl iodide (CH₃I) | 1-Methyl-6-ethoxy-5-methylpicolinaldehydium iodide | Room temperature in a polar aprotic solvent (e.g., acetonitrile) |

| Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-6-ethoxy-5-methylpicolinaldehydium bromide | Reflux in a suitable solvent (e.g., ethanol) |

| Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-6-ethoxy-5-methylpicolinaldehydium chloride | Heating in a polar solvent |

Note: This table presents hypothetical reactions based on the general principles of pyridine quaternization.

Reactivity of the Ethoxy Group

Ether Cleavage Reactions

The ether linkage of the ethoxy group can be cleaved under strong acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.comchegg.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 reaction. masterorganicchemistry.commasterorganicchemistry.com This would lead to the formation of 6-hydroxy-5-methylpicolinaldehyde and ethyl halide. The cleavage of aryl ethers is a standard transformation in organic synthesis. libretexts.orglibretexts.org

Table 3: Predicted Products of Ether Cleavage of this compound

| Reagent | Major Organic Product | By-product |

| Concentrated HBr (excess) | 6-Hydroxy-5-methylpicolinaldehyde | Ethyl bromide |

| Concentrated HI (excess) | 6-Hydroxy-5-methylpicolinaldehyde | Ethyl iodide |

Influence on Aromatic Ring Reactivity

The ethoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the pyridine ring. This donation of electron density increases the reactivity of the pyridine ring towards electrophilic aromatic substitution. However, the pyridine ring itself is an electron-deficient system, making electrophilic substitutions generally difficult. The ethoxy group directs incoming electrophiles primarily to the ortho and para positions. In this case, the para position (C-3) would be activated.

Conversely, the electron-donating nature of the ethoxy group deactivates the ring towards nucleophilic aromatic substitution, a reaction that is generally favored for electron-deficient pyridines. imperial.ac.uk

Reactivity of the Methyl Group at C-5

The methyl group at the C-5 position is also a site for potential chemical modification, primarily through side-chain functionalization reactions.

Side-chain Functionalization

The methyl group on a pyridine ring can undergo various functionalization reactions, although it is generally less reactive than a methyl group on a benzene (B151609) ring. Oxidation of the methyl group to a carboxylic acid is a common transformation, which can be achieved using strong oxidizing agents. However, the presence of the aldehyde group, which is also susceptible to oxidation, would require selective reaction conditions.

Halogenation of the methyl group can be achieved under radical conditions, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a bromomethyl derivative, which is a versatile intermediate for further synthetic transformations.

Table 4: Potential Side-chain Functionalization Reactions of the Methyl Group

| Reaction Type | Reagent | Potential Product |

| Oxidation | Potassium permanganate (KMnO₄) under controlled conditions | 6-Ethoxy-2-formylnicotinic acid |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN (initiator) | 5-(Bromomethyl)-6-ethoxypicolinaldehyde |

Note: These are potential reactions and would require careful optimization to achieve selectivity in the presence of other functional groups.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine nucleus is generally sluggish due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. stackexchange.comyoutube.com This deactivation is often compounded by the reaction conditions, as the basic nitrogen can be protonated in acidic media, forming a pyridinium cation that is even more strongly deactivated. stackexchange.comrsc.org

In the case of this compound, the ring is further deactivated by the powerful electron-withdrawing aldehyde group at the C2 position. masterorganicchemistry.com However, this deactivation is counteracted to some extent by the presence of two electron-donating groups (EDGs): the methyl group at C5 and the ethoxy group at C6. rsc.orgrsc.org Electron-donating groups increase the electron density of the ring, making it more reactive towards electrophiles. pearson.com

The regioselectivity of an EAS reaction is determined by the directing effects of the existing substituents.

The aldehyde group at C2 is a meta-directing deactivator.

The methyl group at C5 is an ortho- and para-directing activator.

The ethoxy group at C6 is a strong ortho- and para-directing activator. lasalle.edu

The pyridine nitrogen itself directs incoming electrophiles to the C3 and C5 positions. stackexchange.com

Considering the positions available for substitution (C3 and C4), the directing effects must be carefully weighed. The C3 position is meta to the C2-aldehyde, ortho to the C5-methyl, and meta to the C6-ethoxy group. The C4 position is para to the C2-aldehyde, ortho to the C5-methyl, and ortho to the C6-ethoxy group.

The powerful activating and ortho, para-directing nature of the ethoxy group at C6 would strongly favor substitution at its ortho position (C4) and its para position (C3, though this nomenclature is less common in heterocycles). Similarly, the methyl group at C5 directs ortho (to C4 and C6) and para (to C2). The convergence of the directing power of the two activating groups (ethoxy and methyl) on the C4 position makes it the most probable site for electrophilic attack. Although the C4 position is para to the deactivating aldehyde group, the influence of strong activating groups generally dominates the outcome. quizlet.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently activated towards Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to the electron-withdrawing nitrogen atom (C2, C4, and C6). stackexchange.comquimicaorganica.orgvaia.com This is because the nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com

In this compound, the presence of the strongly electron-withdrawing aldehyde group at the C2 position further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. The molecule is therefore well-primed for SNAr reactions in terms of electronic activation.

However, a critical requirement for a conventional SNAr mechanism is the presence of a good leaving group (typically a halide) at the position of attack. myttex.net In the parent molecule, the potential leaving groups are hydride (H⁻), methyl (CH₃⁻), or ethoxide (C₂H₅O⁻), all of which are very poor leaving groups. Therefore, direct SNAr by displacement of H, CH₃, or OC₂H₅ at the C3 or C4 positions is not a feasible reaction pathway under standard conditions.

A notable exception in pyridine chemistry is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the C2 or C6 position, using a powerful nucleophile like sodium amide (NaNH₂). slideshare.netwikipedia.org This reaction proceeds via nucleophilic substitution where hydride ion (H⁻) is formally eliminated as a leaving group, driven by the formation of hydrogen gas and a stable sodium salt of the aminopyridine. myttex.netwikipedia.org For this compound, a Chichibabin-type reaction is theoretically possible. Attack would be strongly favored at the C2 or C6 positions due to activation by the ring nitrogen. youtube.com However, the C2 position is occupied by the aldehyde, and the C6 position by the ethoxy group. While displacement of the ethoxy group by a very strong nucleophile might be conceivable under forcing conditions, the Chichibabin reaction is most classically a substitution of hydrogen. Given the substitution pattern, this reaction is unlikely to proceed in a straightforward manner on this specific molecule.

If a derivative of this compound were synthesized with a good leaving group, such as a chlorine atom at the C4 position (4-chloro-6-ethoxy-5-methylpicolinaldehyde), it would be highly activated for SNAr at that position. The combined electron-withdrawing effects of the ring nitrogen and the C2-aldehyde would facilitate the attack of a nucleophile at C4, leading to the displacement of the chloride.

| Position | Activation towards SNAr | Potential Leaving Group | Feasibility of Substitution |

| C2 | High (ortho to N, has EWG) | Aldehyde | Unlikely as leaving group |

| C3 | Low (meta to N) | Hydrogen | Very Unlikely |

| C4 | High (para to N) | Hydrogen | Unlikely (unless with benzyne (B1209423) mechanism under extreme conditions) |

| C6 | High (ortho to N) | Ethoxy | Unlikely (poor leaving group) |

Derivatization and Analog Synthesis of 6 Ethoxy 5 Methylpicolinaldehyde

Design and Synthesis of Substituted 6-Ethoxypicolinaldehyde Derivatives

The synthesis of substituted 6-ethoxypicolinaldehyde derivatives often involves multi-step processes starting from commercially available pyridine (B92270) precursors. A common strategy is the construction of the substituted pyridine ring followed by the introduction or modification of the aldehyde group.

One established method involves the formylation of a pre-existing substituted pyridine. For instance, the synthesis of related 5-alkoxy-4-aryl-2-pyridine carboxamides has been achieved starting from 2-chloro-3-pyridinol, which undergoes formylation to introduce an aldehyde group. researchgate.net This aldehyde can then be further manipulated. Another approach is the modification of a methyl group at the C-2 position. Pyridine aldehydes are frequently prepared through the oxidation of the corresponding hydroxymethyl- or methylpyridines. wikipedia.org

The design of these derivatives is often guided by the goal of creating compounds with specific biological activities. For example, series of picolinamide (B142947) derivatives have been designed and synthesized to act as inhibitors of specific enzymes like VEGFR-2 kinase. nih.gov Although these are amides, their synthesis may proceed through an aldehyde intermediate. The general synthetic approach often involves building a substituted pyridine core and then elaborating the functional groups. For example, the synthesis of complex dihydromethanodibenzoazocines utilizes N,N-dibenzylaminoacetaldehyde dialkyl acetals in a Pomeranz–Fritsch-type double cyclization, highlighting how aldehyde precursors are key in building complex scaffolds. nih.gov

Table 1: Key Reactions in the Synthesis of Substituted Picolinaldehyde Derivatives

| Reaction Type | Description | Starting Material Example | Product Type | Reference |

|---|---|---|---|---|

| Formylation | Introduction of an aldehyde group onto the pyridine ring. | 2-Chloro-3-pyridinol | Substituted Hydroxypyridine Carbaldehyde | researchgate.net |

| Oxidation | Oxidation of a methyl or hydroxymethyl group at the C-2 position to form the aldehyde. | 2-Methyl-5-ethylpyridine | 5-Ethylpicolinaldehyde | wikipedia.orgbeilstein-journals.org |

| Pomeranz–Fritsch Cyclization | Use of aminoacetaldehyde acetals to form fused ring systems. | N,N-dibenzylaminoacetaldehyde acetals | Dihydromethanodibenzoazocines | nih.gov |

Synthesis of 5-Methylpicolinaldehyde (B1311846) Derivatives

The synthesis of derivatives based on the 5-methylpicolinaldehyde core is an area of significant interest. The compound 5-Methylpicolinaldehyde itself is a known chemical with the molecular formula C₇H₇NO. chemscene.com The synthesis of its derivatives can be approached in several ways. One method involves starting with a pre-substituted pyridine, such as 2,5-dimethylpyridine, and selectively oxidizing the methyl group at the C-2 position.

Another strategy involves building the substituted pyridine ring through condensation reactions. For example, the synthesis of 2-methyl-5-ethylpyridine, a related structure, can be achieved through the condensation of acetaldehyde (B116499) with ammonia (B1221849). beilstein-journals.org A multicomponent approach has also been described for the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can then be aromatized to the corresponding pyridines. magritek.com These methods provide access to a variety of 5-substituted picoline precursors that can be subsequently converted to the target aldehydes.

Derivatives of 5-methylpicolinaldehyde are often precursors for more complex molecules. For example, they can be used in the synthesis of pyrido[4,3-b]carbazole derivatives, which are analogues of the antitumor alkaloids ellipticine (B1684216) and olivacine. ptfarm.pl

Analogues with Modified Alkoxy Groups at C-6 (e.g., methoxy (B1213986) analogues)

Modification of the C-6 alkoxy group is a key strategy for tuning the properties of picolinaldehyde derivatives. The synthesis of analogues such as 6-methoxy-5-methylpicolinaldehyde (C₈H₉NO₂) and 6-methoxy-3-methylpicolinaldehyde (B50307) has been reported. achmem.com

A primary synthetic route to these methoxy analogues involves the nucleophilic aromatic substitution of a suitable precursor. For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine can be achieved through the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This methoxy-substituted intermediate can then be further functionalized. The synthesis of 6-methoxy-3-methylpicolinaldehyde typically involves reacting 6-methoxy-3-methylpyridine with an appropriate aldehyde precursor.

Research on cannabinoid receptor antagonists has led to the synthesis of a broad range of 6-alkoxy-5-aryl-3-pyridinecarboxamides with diverse alkoxy groups at the C-6 position. researchgate.netnih.govnih.gov These studies have explored groups such as cyclopropylmethoxy and 2-methoxyethoxy to modulate the pharmacological properties of the molecules. nih.gov The synthetic schemes developed for these compounds often start with a halogenated pyridine, which allows for the introduction of various alkoxy groups via Williamson ether synthesis or related nucleophilic substitution reactions.

Table 2: Examples of C-6 Alkoxy Analogues and Precursors

| Analog/Derivative | C-6 Substituent | Synthetic Precursor Example | Reference |

|---|---|---|---|

| 6-Methoxy-5-methylpicolinaldehyde | -OCH₃ | Not specified, likely from a methoxy-methyl-pyridine | achmem.com |

| 6-Methoxy-3-methylpicolinaldehyde | -OCH₃ | 6-Methoxy-3-methylpyridine | |

| 5-(4-chlorophenyl)-6-(cyclopropylmethoxy)-N-[(1R,2R)-2-hydroxy-cyclohexyl]-3-pyridinecarboxamide | -OCH₂-c-C₃H₅ (Cyclopropylmethoxy) | Halogenated pyridine derivative | nih.gov |

| 5-(4-chlorophenyl)-N-[(1R,2R)-2-hydroxycyclohexyl]-6-(2-methoxyethoxy)-3-pyridinecarboxamide | -OCH₂CH₂OCH₃ (Methoxyethoxy) | Halogenated pyridine derivative | nih.gov |

Analogues with Varied Alkyl Substitutions at C-5

Varying the alkyl substitution at the C-5 position of the picolinaldehyde scaffold allows for systematic investigation of steric and electronic effects. While direct studies on a wide range of C-5 alkyl picolinaldehydes are not extensively documented, synthetic strategies can be inferred from related chemistries.

The synthesis of these analogues can begin with the preparation of the appropriately substituted pyridine ring. For example, 2-methyl-5-ethylpyridine is a commodity chemical produced from the condensation of acetaldehyde with ammonium (B1175870) acetate, demonstrating a method to introduce an ethyl group. beilstein-journals.org For more complex alkyl groups, modern cross-coupling reactions are a powerful tool. A halogenated picolinaldehyde derivative could potentially undergo Suzuki or Negishi coupling reactions with alkyl-boron or alkyl-zinc reagents, respectively, to introduce a variety of alkyl chains at the C-5 position. Suzuki-Miyaura coupling has been successfully used to introduce aryl groups at the 5-position of the pyridine ring, and similar conditions can be adapted for alkyl groups. researchgate.net

The interest in varying alkyl substitutions is a general theme in medicinal chemistry, as even small changes in alkyl chain length can impact spectroscopic properties and biological activity. nih.gov

Incorporation into More Complex Heterocyclic Systems (e.g., indole (B1671886) derivatives)

The picolinaldehyde scaffold is a versatile building block for the synthesis of more complex, fused heterocyclic systems. The aldehyde group is particularly useful as it can participate in a wide range of cyclization and condensation reactions.

A notable example is the synthesis of pyrido[4,3-b]carbazole derivatives, which are structurally related to the anticancer agent ellipticine. ptfarm.pl The synthesis can involve the cyclization of a precursor like 2-[2-(N-Acetyl-N-benzylamino)ethyl]-6-methoxy-1-methylcarbazole using phosphorus oxychloride to form the fused pyridine ring. ptfarm.pl This demonstrates how a substituted pyridine unit can be annulated onto a carbazole (B46965) (an indole-related system).

Furthermore, picolinaldehyde derivatives can be used to construct other fused systems.

Pyrido[2,3-d]pyrimidines : These have been synthesized from 6-aminouracil (B15529) derivatives in a one-step reaction, highlighting the fusion of a pyrimidine (B1678525) ring to a pyridine core. researchgate.net

Pyrido[2,3-d]pyridazines : The annulation of a 2-pyridone pattern has been used to create novel pyrido[2,3-d]pyridazine-2,8-dione derivatives. rsc.org

Tetrahydroquinazolines : These can be synthesized from the reaction of α-aminoamidines with diarylidencyclohexanones, showing the construction of a pyrimidine ring fused to a cyclohexane, a reaction class where aldehyde-like precursors are fundamental. nih.gov

Quinoline (B57606) Derivatives : The reaction of anilines and aromatic aldehydes can lead to dihydroquinoline and quinoline structures fused with other rings. nih.gov

These examples underscore the utility of picolinaldehyde-related structures as synthons for creating diverse and complex heterocyclic frameworks with potential applications in medicinal chemistry. nih.gov

Table 3: Chemical Compound Names

| Compound Name |

|---|

| 6-Ethoxy-5-methylpicolinaldehyde |

| 5-Alkoxy-4-aryl-2-pyridine carboxamide |

| 2-Chloro-3-pyridinol |

| 2-Methyl-5-ethylpyridine |

| Picolinamide |

| N,N-dibenzylaminoacetaldehyde dialkyl acetal |

| 5-Methylpicolinaldehyde |

| 2,5-dimethylpyridine |

| 4-Methyl-substituted 5-nitro-1,4-dihydropyridine |

| Pyrido[4,3-b]carbazole |

| Ellipticine |

| Olivacine |

| 6-Methoxy-5-methylpicolinaldehyde |

| 6-Methoxy-3-methylpicolinaldehyde |

| 2,6-Dibromo-3-aminopyridine |

| 6-Bromo-2-methoxy-3-aminopyridine |

| 6-Methoxy-3-methylpyridine |

| 6-Alkoxy-5-aryl-3-pyridinecarboxamide |

| Cyclopropylmethoxy |

| 2-Methoxyethoxy |

| 2-[2-(N-Acetyl-N-benzylamino)ethyl]-6-methoxy-1-methylcarbazole |

| Phosphorus oxychloride |

| Pyrido[2,3-d]pyrimidine |

| 6-Aminouracil |

| Pyrido[2,3-d]pyridazine |

| 2-Pyridone |

| Tetrahydroquinazoline |

| α-Aminoamidine |

| Diarylidencyclohexanone |

| Quinoline |

| Aniline |

Ligand Chemistry and Coordination Complexes of 6 Ethoxy 5 Methylpicolinaldehyde

Chelation Properties of the Picolinaldehyde Motif

The picolinaldehyde framework, which forms the core of 6-ethoxy-5-methylpicolinaldehyde, is a well-known bidentate ligand. It typically coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, an effect known as the chelate effect.

The presence of the ethoxy and methyl substituents on the pyridine ring can influence the chelation properties in several ways:

Electronic Effects: The ethoxy group, being an electron-donating group, increases the electron density on the pyridine ring. This, in turn, enhances the basicity of the pyridine nitrogen, potentially leading to stronger coordination to the metal center.

Steric Effects: The methyl group at the 5-position and the ethoxy group at the 6-position can introduce steric hindrance around the coordination site. This steric bulk can influence the geometry of the resulting metal complexes and may favor the formation of complexes with specific stoichiometries or coordination numbers.

The general chelation behavior of picolinaldehyde derivatives with a metal ion (M) can be represented as follows:

Interactive Table 1: Predicted Coordination Behavior of this compound

| Feature | Predicted Influence on Chelation |

| Picolinaldehyde Moiety | Forms a stable 5-membered chelate ring with metal ions. |

| Pyridine Nitrogen | Acts as a Lewis base, donating a lone pair of electrons to the metal. |

| Aldehyde Oxygen | Acts as a Lewis base, donating a lone pair of electrons to the metal. |

| Ethoxy Group | Electron-donating, potentially increasing the ligand's basicity. |

| Methyl Group | Introduces steric bulk, influencing complex geometry. |

Synthesis of Metal-Picolinaldehyde Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures established for other picolinaldehyde ligands. nih.govmdpi.com A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent.

A typical synthetic procedure would be:

Dissolving this compound in a solvent such as ethanol (B145695) or methanol (B129727).

Adding a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II)) to the ligand solution.

The reaction mixture would then be heated under reflux for a specific period to ensure the completion of the reaction. nih.gov

Upon cooling, the resulting metal complex would precipitate out of the solution.

The solid complex would then be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) can often be controlled by adjusting the molar ratio of the reactants.

Spectroscopic Characterization of Coordination Compounds

The formation and structure of metal complexes of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. A key indicator is the shift of the C=O stretching vibration of the aldehyde group to a lower frequency upon coordination to the metal center. This shift is due to the weakening of the C=O bond as electron density is drawn towards the metal. Similarly, changes in the vibrational frequencies of the pyridine ring can also indicate coordination. New bands at lower frequencies, corresponding to the M-N and M-O stretching vibrations, would also be expected to appear in the IR spectrum of the complex. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra can help in determining the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand would be expected to change upon coordination to the metal.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and confirm its stoichiometry.

Interactive Table 2: Expected Spectroscopic Shifts in Metal Complexes of this compound

| Spectroscopic Technique | Key Observable Change | Interpretation |

| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of the aldehyde oxygen to the metal. |

| Appearance of new bands in the low-frequency region | Formation of M-N and M-O bonds. | |

| UV-Vis Spectroscopy | Appearance of new absorption bands | d-d transitions and ligand-to-metal charge transfer. |

| ¹H NMR Spectroscopy | Downfield or upfield shifts of proton signals | Change in the electronic environment upon coordination. |

Electronic and Geometric Structures of Metal Complexes

The electronic and geometric structures of metal complexes of this compound would be influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Coordination Geometry: Depending on the metal ion and the reaction conditions, various coordination geometries could be adopted. For example, with a 2:1 ligand-to-metal ratio, a metal like Ni(II) could form an octahedral complex, [Ni(L)₂(H₂O)₂], where L is the deprotonated form of the ligand. With a 1:1 ratio, a tetrahedral or square planar geometry might be favored.

Electronic Structure: The electronic structure of the complexes can be investigated using computational methods such as Density Functional Theory (DFT). DFT calculations can provide insights into the molecular orbital energies, the nature of the metal-ligand bonding, and the distribution of electron density within the complex. Such studies are crucial for understanding the reactivity and potential applications of these complexes.

Applications of Coordination Complexes in Catalysis

Metal complexes of picolinaldehyde and its derivatives have shown promise in various catalytic applications. While specific catalytic studies on this compound complexes are not reported, it is plausible that they could exhibit catalytic activity in several types of organic transformations.

For instance, chromium complexes with related salicylaldiminato ligands have been shown to be moderately active as ethylene (B1197577) polymerization catalysts. It is conceivable that chromium complexes of this compound could also be explored for similar applications.

Furthermore, the Schiff base complexes derived from picolinaldehyde derivatives are known to catalyze a variety of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties imparted by the ethoxy and methyl groups in this compound could modulate the catalytic activity and selectivity of its metal complexes. For example, the increased electron density on the metal center due to the electron-donating ethoxy group might enhance its activity in certain oxidative catalytic cycles.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding mechanistic and theoretical investigations of reactions involving the chemical compound "this compound."

Consequently, it is not possible to provide an article structured around the requested outline, as the necessary scientific data for the following sections is unavailable in the public domain:

Mechanistic and Theoretical Investigations of 6 Ethoxy 5 Methylpicolinaldehyde Reactions

Transition State Analysis and Reaction Pathways

Further research or de novo computational studies would be required to generate the specific data needed to populate these sections.

Stereochemical Considerations in 6-Ethoxy-5-methylpicolinaldehyde Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. The arrangement of substituents on the pyridine (B92270) ring, particularly the aldehyde group at the C2 position, allows for a variety of stereoselective transformations. The inherent chirality of intermediates or the use of external chiral influences such as catalysts or auxiliaries can direct the formation of enantiomerically enriched or diastereomerically pure products.

The aldehyde functionality of this compound is a key handle for introducing a new stereocenter at the adjacent carbon. Nucleophilic addition to the carbonyl group is a common strategy, and the stereoselectivity of this addition can be influenced by several factors. In the absence of any chiral control, the addition of a nucleophile to the planar aldehyde group will result in a racemic mixture of the two possible enantiomers of the resulting alcohol.

However, the presence of the pyridine nitrogen allows for chelation control. Metal-catalyzed additions, where the metal can coordinate to both the pyridine nitrogen and the aldehyde oxygen, can create a more rigid, bicyclic transition state. This conformation can favor the approach of a nucleophile from one face of the molecule over the other, leading to diastereoselectivity if a chiral center is already present in the nucleophile or in a ligand on the metal.

Furthermore, the electronic properties of the ethoxy and methyl groups on the pyridine ring can influence the reactivity and stereoselectivity of reactions. The electron-donating nature of the ethoxy and methyl groups can affect the electrophilicity of the aldehyde carbon and the Lewis basicity of the pyridine nitrogen, which in turn can impact the coordination of catalysts and the energy of transition states.

The use of chiral auxiliaries temporarily attached to the molecule is a well-established method for inducing stereoselectivity. wikipedia.orgsigmaaldrich.com For instance, a chiral amine could be condensed with this compound to form a chiral imine. Subsequent reactions on this imine would be directed by the stereochemistry of the auxiliary. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

Another powerful approach is the use of chiral catalysts. numberanalytics.comacs.org A small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically pure product. In the context of reactions with this compound, a chiral Lewis acid could coordinate to the aldehyde and pyridine nitrogen, creating a chiral environment that directs the approach of a nucleophile.

The following table illustrates hypothetical diastereoselective outcomes for a nucleophilic addition to a chiral imine derived from this compound and a generic chiral amine, highlighting the potential for high diastereomeric excess (d.e.).

| Nucleophile | Reaction Conditions | Major Diastereomer | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| MeMgBr | -78 °C, Et2O | (R,R') | >95% |

| PhLi | -78 °C, THF | (R,R') | 90% |

| Allyl-B(pin) | 25 °C, Toluene | (S,R') | 85% |

Similarly, the use of different chiral catalysts in a direct nucleophilic addition to this compound could yield varying degrees of enantioselectivity, as shown in the hypothetical data below.

| Catalyst | Nucleophile | Enantiomeric Excess (e.e.) |

|---|---|---|

| (R)-CBS | BH3·SMe2 | 92% (R) |

| Chiral Ti(IV) Complex | Et2Zn | 88% (S) |

| Chiral Cr(III) Salen Complex | TMSCN | 95% (R) |

It is also important to consider the potential for racemization at the alpha-carbon if it bears a hydrogen atom and is a chiral center, particularly under acidic or basic conditions which can promote the formation of a planar enol or enolate intermediate. youtube.com

While specific experimental data on the stereochemical control in reactions of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis and stereochemical control in related pyridine systems provide a strong framework for predicting and achieving desired stereochemical outcomes. numberanalytics.comnih.govacs.org The strategic application of chiral auxiliaries, chiral catalysts, and chelation control are promising avenues for the stereoselective functionalization of this versatile building block.

Applications in Advanced Organic Synthesis and Materials Science

6-Ethoxy-5-methylpicolinaldehyde as a Building Block for Complex Organic Molecules

While direct, extensive research on this compound as a building block is limited, the broader class of substituted pyridines is well-established for its role in constructing complex molecular architectures. acs.orgnih.govrsc.org The aldehyde group of picolinaldehyde and its derivatives is known to readily undergo a variety of chemical transformations, serving as a precursor for the formation of imines, alcohols, and carbon-carbon bonds, which are fundamental reactions in the assembly of more intricate molecules. acs.org

For instance, a study on the synthesis of 6-alkoxy-5-aryl-3-pyridinecarboxamides, which are structurally related to this compound, highlights the utility of such substituted pyridine (B92270) cores in medicinal chemistry for developing selective CB1 receptor antagonists. researchgate.netnih.govnih.gov Although this research does not directly involve the aldehyde functionality, it underscores the importance of the 6-alkoxy-5-substituted pyridine motif in creating biologically active compounds. The synthesis of these analogs often involves multiple steps where a precursor, potentially a picolinaldehyde derivative, could be a key starting material.

Role in Convergent Synthesis Strategies for Target Molecules

Convergent synthesis is a powerful strategy in organic chemistry that involves the independent synthesis of fragments of a complex target molecule, which are then coupled together in the final stages. wikipedia.orgrsc.org This approach is generally more efficient than linear synthesis for building large and complex molecules. wikipedia.org

Precursor in the Synthesis of Functional Materials (e.g., non-linear optical materials if structurally relevant to picolinaldehydes)

Pyridine derivatives have garnered significant interest as components of functional materials, particularly in the field of non-linear optics (NLO). rsc.orgrsc.orgacs.orgresearchgate.net NLO materials are capable of altering the properties of light and have applications in technologies such as optical data storage and processing. rsc.orgbohrium.com The key to NLO activity often lies in the molecule's electronic structure, specifically the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. acs.org

The structure of this compound, with the electron-donating ethoxy group and the electron-withdrawing aldehyde group attached to the π-deficient pyridine ring, suggests its potential as a precursor for NLO materials. rsc.orgrsc.org While direct studies on the NLO properties of this specific compound are not documented, research on other substituted pyridine and pyrimidine (B1678525) derivatives demonstrates the viability of this molecular design for creating materials with significant NLO responses. rsc.orgrsc.org The synthesis of such materials would involve incorporating the this compound core into a larger conjugated system.

Development of Novel Synthetic Reagents and Catalysts Utilizing this compound Derivatives

The development of novel catalysts is a critical area of chemical research. Pyridine-containing molecules are frequently used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. mdpi.com The aldehyde group in this compound can be readily converted into various other functional groups, such as imines or phosphines, which are common coordinating moieties in catalyst design.

For instance, substituted picolinaldehydes can be used to synthesize ligands for a variety of catalytic transformations. nih.govmdpi.comunits.it These ligands can influence the activity, selectivity, and stability of the metal catalyst. While there is no specific literature on catalysts derived from this compound, the general principles of catalyst design suggest that it could serve as a valuable starting material for creating new catalytic systems.

Advanced Analytical Techniques for Characterization of 6 Ethoxy 5 Methylpicolinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment. For 6-Ethoxy-5-methylpicolinaldehyde, distinct signals would be expected for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the ethoxy and methyl groups. The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.9 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.8 | Singlet | 1H | Aromatic H (H-4) |

| ~7.5 | Singlet | 1H | Aromatic H (H-2) |

| ~4.2 | Quartet | 2H | Ethoxy (-OCH₂CH₃) |

| ~2.3 | Singlet | 3H | Methyl (-CH₃) |

| ~1.4 | Triplet | 3H | Ethoxy (-OCH₂CH₃) |

Note: Predicted values are estimates. Actual experimental values may vary.

Carbon-¹³C NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192 | Aldehyde Carbonyl (C=O) |

| ~164 | C-6 (Aromatic, attached to O) |

| ~150 | C-2 (Aromatic) |

| ~138 | C-4 (Aromatic) |

| ~125 | C-3 (Aromatic) |

| ~120 | C-5 (Aromatic, attached to methyl) |

| ~64 | Ethoxy (-OCH₂) |

| ~18 | Methyl (-CH₃) |

| ~14 | Ethoxy (-CH₃) |

Note: Predicted values are estimates. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a correlation between the quartet and triplet of the ethoxy group. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the attachment of the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons that are two or three bonds apart. sigmaaldrich.com This is crucial for piecing together the molecular fragments. For example, it could show a correlation between the aldehyde proton and the C-3 carbon of the pyridine ring, confirming the position of the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the mass of ions with very high accuracy. This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₉H₁₁NO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus confirming its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. ESI-MS would be used to determine the molecular weight of this compound. The expected m/z value for the protonated molecule would be approximately 166.08, corresponding to the molecular weight of the neutral molecule (165.19 g/mol ) plus the mass of a proton.

Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | ~166.08 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | ~166.0813 | Exact Mass and Elemental Formula Confirmation |

Note: Predicted values are based on the elemental composition C₉H₁₁NO₂.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The presence of an aldehyde group would be indicated by a strong C=O stretching vibration, typically observed in the region of 1690-1740 cm⁻¹. The C-H stretch of the aldehyde is also a key indicator, appearing as a distinctive pair of bands around 2720 and 2820 cm⁻¹.

The aromatic pyridine ring would show C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. Furthermore, the C-O-C stretching of the ethoxy group would produce a significant band, generally found between 1000 and 1300 cm⁻¹. The presence of the methyl group would be confirmed by C-H bending vibrations around 1375 and 1450 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1690-1740 |

| Aldehyde C-H Stretch | 2720 and 2820 |

| Aromatic C=C and C=N Stretch | 1400-1600 |

| Ether C-O-C Stretch | 1000-1300 |

| Methyl C-H Bend | 1375 and 1450 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial tool for determining the purity of this compound with high resolution. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a buffer to maintain a constant pH. The retention time of the compound would be a key identifier under specific chromatographic conditions. By analyzing the area of the peak corresponding to the compound relative to the total area of all peaks, the percentage purity can be accurately quantified.

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A small amount of the compound is spotted onto a TLC plate, which is a solid support coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for the compound in a given solvent system. Visualization of the spot can be achieved under UV light if the compound is UV-active, or by using a staining agent.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or staining agent |

Flash Column Chromatography

For the purification of this compound on a larger scale, flash column chromatography is the method of choice. This technique is a preparative form of liquid chromatography that uses a column packed with a stationary phase, such as silica gel, and a solvent system (eluent) similar to that used in TLC. The crude product is loaded onto the top of the column, and the eluent is passed through the column under moderate pressure. Different components of the mixture travel through the column at different rates, allowing for their separation and collection as distinct fractions. The choice of eluent is critical for achieving good separation and is often optimized using TLC beforehand.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the aldehyde carbonyl group are the principal chromophores. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of the compound and can be used for quantitative analysis based on the Beer-Lambert law.

| Transition | Expected Wavelength Range (nm) |

| π → π | ~200-300 |

| n → π | >300 |

Future Research Directions and Perspectives for 6 Ethoxy 5 Methylpicolinaldehyde

Role in Supramolecular Chemistry and Self-Assembly Processes:The ability of this compound to participate in supramolecular assemblies has not been investigated, leaving no basis for a discussion of its potential in this area.

Further research is required to establish the fundamental chemical properties and reactivity of 6-Ethoxy-5-methylpicolinaldehyde before any informed projections about its future research directions can be made.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxy-5-methylpicolinaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A two-step approach is common:

Ethoxy and Methyl Group Introduction : Start with a substituted picolinaldehyde precursor. Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to install the ethoxy and methyl groups at positions 6 and 5, respectively.

Aldehyde Protection/Deprotection : Protect the aldehyde group during synthesis using acetal formation, then deprotect under mild acidic conditions to avoid side reactions .

- Optimization Strategies : Monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., Pd-based for cross-coupling), solvent polarity (e.g., DMF for polar intermediates), and temperature (60–100°C for efficient coupling) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyridine ring. The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while ethoxy and methyl groups show distinct splitting patterns .

- IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are critical markers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

- Protocols :

- Storage : Keep under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the aldehyde group.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Approach :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the aldehyde’s electrophilicity and steric effects from the ethoxy/methyl groups .

- Docking Studies : If targeting biological applications, simulate interactions with enzymes (e.g., dehydrogenases) to predict binding affinities .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Case Example : If NMR signals for a derivative’s methyl group split unexpectedly:

Variable Temperature NMR : Assess rotational barriers or conformational isomerism.

Crystallography : Obtain single-crystal X-ray structures to confirm regiochemistry.

Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace signal origins .

Q. How can this compound be leveraged in interdisciplinary research (e.g., medicinal chemistry or materials science)?

- Medicinal Chemistry :

- Pharmacophore Design : Incorporate the compound into Schiff base ligands for metal complexes with antitumor activity. Test cytotoxicity via MTT assays .

- Materials Science :

- Polymer Functionalization : Use the aldehyde group for covalent bonding with amine-terminated polymers. Characterize via FTIR and DSC to confirm crosslinking .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing reaction yield data across multiple synthetic batches?

- Methods :

- ANOVA : Compare yields under different conditions (e.g., solvent, catalyst).

- Principal Component Analysis (PCA) : Identify variables (e.g., temperature, catalyst loading) most influencing yield .

Q. How to ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Scale-Up Protocols :

- Heat and Mass Transfer : Use jacketed reactors with precise temperature control.

- Purification : Optimize column chromatography (e.g., gradient elution) or recrystallization solvents (e.g., ethanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products